2-(4-Methoxyphenoxy)acetamide
Overview
Description
2-(4-Methoxyphenoxy)acetamide is an organic compound belonging to the class of phenylacetamides It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to an acetamide group
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Future Directions
Future research could focus on the design of new derivatives of “2-(4-Methoxyphenoxy)acetamide” that could retain the insulin sensitizing properties of Thiazolidinedione (TZD) and also have better efficacy . This could potentially enhance the quality of life for patients with conditions like diabetes .
Mechanism of Action
Target of Action
The primary targets of 2-(4-Methoxyphenoxy)acetamide are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain . These enzymes are found in the bacterium Alcaligenes faecalis .
Mode of Action
It has been identified as a potent and specific inhibitor ofMonoamine Oxidase A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidation of monoamines, substances that regulate many processes in the body, including mood and behavior.
Biochemical Pathways
The compound is involved in the biochemical pathway of monoamine oxidase inhibition . Monoamine oxidases are enzymes that catalyze the oxidative deamination of biogenic and xenobiotic amines . By inhibiting these enzymes, this compound can potentially affect various physiological processes regulated by these amines.
Pharmacokinetics
Similar compounds have shown promising pharmacokinetic profiles in in silico studies .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on MAO-A . This inhibition can lead to an increase in the levels of monoamines, which can have various effects depending on the specific monoamine involved.
Action Environment
It’s worth noting that the biodegradation of similar compounds is considered an environmentally friendly and low-cost option .
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenoxy)acetamide interacts with enzymes such as Aralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain, both found in Alcaligenes faecalis
Cellular Effects
It has been identified as a potent inhibitor of monoamine oxidases A (MAO-A) and B (MAO-B), enzymes that play crucial roles in neurotransmitter metabolism . This suggests that this compound may influence cell function by modulating neurotransmitter levels.
Molecular Mechanism
It is known to interact with Aralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain , but the specifics of these interactions and their downstream effects remain to be determined.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known to interact with certain enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenoxy)acetamide typically involves the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid. This intermediate is then converted to the corresponding acetamide through an amidation reaction using ammonia or an amine source under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent and efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amides and alcohols.
Substitution: Substituted phenoxyacetamides with various functional groups.
Comparison with Similar Compounds
- 2-Phenoxyacetamide
- 2-(4-Formyl-2-methoxyphenoxy)acetamide
- 2-(4-Aminophenoxy)-N-(4-methoxyphenyl)acetamide
Comparison: 2-(4-Methoxyphenoxy)acetamide stands out due to its specific methoxy substitution, which imparts unique chemical properties and biological activities. Compared to 2-Phenoxyacetamide, the methoxy group enhances its ability to interact with certain enzymes, making it a more potent inhibitor. The presence of the methoxy group also influences its reactivity in chemical reactions, providing distinct advantages in synthetic applications .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPMGNARMIATFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352330 | |
Record name | 2-(4-methoxyphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817875 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
30893-64-2 | |
Record name | 2-(4-methoxyphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-Methoxyphenoxy)acetamide interact with MAO-A and what are the downstream effects of this interaction?
A: While the provided research [] identifies this compound as a potent MAO-A inhibitor with a selectivity index (SI) of 245, it doesn't delve into the specific molecular interactions responsible for this inhibition. Further research is needed to elucidate the precise mechanism of action, such as competitive, non-competitive, or irreversible inhibition.
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